3-Bromo-5-(tert-butyl)benzofuran
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Overview
Description
3-Bromo-5-(tert-butyl)benzofuran: is an organic compound with the molecular formula C12H13BrO . It is a derivative of benzofuran, where a bromine atom is substituted at the 3rd position and a tert-butyl group at the 5th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(tert-butyl)benzofuran typically involves the bromination of 5-(tert-butyl)benzofuran. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator like benzoyl peroxide. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Bromo-5-(tert-butyl)benzofuran can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form various oxygenated derivatives, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 5-(tert-butyl)benzofuran
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed
Major Products:
- Substitution reactions yield various substituted benzofurans.
- Oxidation reactions produce oxygenated derivatives.
- Reduction reactions yield dehalogenated benzofurans .
Scientific Research Applications
Chemistry: 3-Bromo-5-(tert-butyl)benzofuran is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .
Biology and Medicine: Its derivatives may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties .
Industry: In the materials science field, this compound can be used in the synthesis of polymers and advanced materials with specific properties .
Mechanism of Action
The mechanism of action of 3-Bromo-5-(tert-butyl)benzofuran depends on its specific application. In medicinal chemistry, its derivatives may interact with various molecular targets such as enzymes, receptors, or DNA. The bromine atom and tert-butyl group can influence the compound’s binding affinity and selectivity towards these targets, thereby modulating its biological activity .
Comparison with Similar Compounds
3-Iodo-5-(tert-butyl)benzofuran: Similar structure with iodine instead of bromine.
3-Chloro-5-(tert-butyl)benzofuran: Similar structure with chlorine instead of bromine.
5-(tert-Butyl)benzofuran: Lacks the halogen substitution
Uniqueness: 3-Bromo-5-(tert-butyl)benzofuran is unique due to the presence of both the bromine atom and the tert-butyl group, which confer distinct chemical reactivity and physical properties. These features make it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .
Properties
Molecular Formula |
C12H13BrO |
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Molecular Weight |
253.13 g/mol |
IUPAC Name |
3-bromo-5-tert-butyl-1-benzofuran |
InChI |
InChI=1S/C12H13BrO/c1-12(2,3)8-4-5-11-9(6-8)10(13)7-14-11/h4-7H,1-3H3 |
InChI Key |
AIYLDYGCTKURGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)OC=C2Br |
Origin of Product |
United States |
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